molecular formula C16H22N2O2 B2648958 N-Ethyl-N-[2-[methyl-[(4-methylphenyl)methyl]amino]-2-oxoethyl]prop-2-enamide CAS No. 2361845-27-2

N-Ethyl-N-[2-[methyl-[(4-methylphenyl)methyl]amino]-2-oxoethyl]prop-2-enamide

Cat. No. B2648958
CAS RN: 2361845-27-2
M. Wt: 274.364
InChI Key: VVIOAVVXXWLTGA-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-[methyl-[(4-methylphenyl)methyl]amino]-2-oxoethyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is commonly referred to as MMPEP, and it is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

MMPEP acts as a selective antagonist of the N-Ethyl-N-[2-[methyl-[(4-methylphenyl)methyl]amino]-2-oxoethyl]prop-2-enamide receptor, which is a type of G protein-coupled receptor that is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking the activity of N-Ethyl-N-[2-[methyl-[(4-methylphenyl)methyl]amino]-2-oxoethyl]prop-2-enamide, MMPEP can modulate the release of neurotransmitters such as glutamate, which can have downstream effects on neuronal signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of MMPEP are primarily related to its ability to modulate the activity of N-Ethyl-N-[2-[methyl-[(4-methylphenyl)methyl]amino]-2-oxoethyl]prop-2-enamide. This can have downstream effects on various signaling pathways, including those involved in synaptic plasticity, learning, and memory. MMPEP has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MMPEP in lab experiments is its selectivity for the N-Ethyl-N-[2-[methyl-[(4-methylphenyl)methyl]amino]-2-oxoethyl]prop-2-enamide receptor, which allows for more precise modulation of neuronal signaling pathways. However, one limitation of using MMPEP is its relatively low potency compared to other N-Ethyl-N-[2-[methyl-[(4-methylphenyl)methyl]amino]-2-oxoethyl]prop-2-enamide antagonists, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on MMPEP, including further investigation of its neuroprotective properties in animal models of neurodegenerative diseases, as well as its potential as a treatment for drug addiction. Additionally, the development of more potent and selective N-Ethyl-N-[2-[methyl-[(4-methylphenyl)methyl]amino]-2-oxoethyl]prop-2-enamide antagonists may help to overcome some of the limitations of using MMPEP in lab experiments.

Synthesis Methods

The synthesis of MMPEP involves several steps, including the reaction of 4-methylbenzaldehyde with methylamine to produce 4-methyl-N-methylbenzamide. This compound is then reacted with ethyl chloroformate to form N-ethyl-N-methylbenzamide, which is further reacted with 2-oxo-2-propenyl bromide to produce MMPEP. The final product is obtained through purification using column chromatography.

Scientific Research Applications

MMPEP has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. MMPEP has also been investigated as a potential treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-ethyl-N-[2-[methyl-[(4-methylphenyl)methyl]amino]-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-5-15(19)18(6-2)12-16(20)17(4)11-14-9-7-13(3)8-10-14/h5,7-10H,1,6,11-12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIOAVVXXWLTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N(C)CC1=CC=C(C=C1)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-({methyl[(4-methylphenyl)methyl]carbamoyl}methyl)prop-2-enamide

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